Neoabietic acid
Overview
Description
Neoabietic acid is a naturally occurring diterpene resin acid, primarily found in the oleoresin of coniferous trees such as pines. It is a member of the abietane-type resin acids, which are known for their diverse biological activities and industrial applications. This compound is characterized by its white or pale yellow crystalline solid form and a distinctive pine resin odor .
Mechanism of Action
Target of Action
Neoabietic acid is an abietic-type acid isolated from the oleoresin and rosin of Pinus palustris . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cell structures or metabolic processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
This compound is part of the diterpene resin acids (DRAs), which are major components of the conifer oleoresin defense system . The biosynthesis of DRAs involves cytochrome P450 enzymes of the CYP720B subfamily . These enzymes can produce some of the same profiles of conifer oleoresin DRAs, including this compound .
Pharmacokinetics
It is known that abietic acid, a closely related compound, is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . This suggests that this compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary known result of this compound’s action is its antibacterial effect . By inhibiting bacterial growth, it can help to control bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is highly susceptible to mineral acid . Additionally, abietic acid, a compound closely related to this compound, undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . This suggests that similar environmental factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Neoabietic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is highly susceptible to mineral acids and exhibits antibacterial activity . Research suggests that this compound may interact with key proteins involved in signal transduction cascades, influencing cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect phospholipid membrane structure and properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of proteins involved in cell proliferation and apoptosis, thereby affecting cell function . Its antibacterial properties also suggest a role in inhibiting the growth of certain bacterial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with proteins involved in signal transduction, thereby influencing cellular processes . The antibacterial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is highly susceptible to degradation by mineral acids, which can affect its stability and long-term efficacy . Studies have shown that this compound can undergo oxidation and other chemical changes, impacting its activity and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects such as antibacterial activity. At higher doses, this compound may cause toxic or adverse effects, including potential damage to cellular structures and functions . Threshold effects and dose-dependent responses have been documented in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antibacterial activity. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Studies have shown that this compound can accumulate in certain cellular regions, influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoabietic acid can be synthesized through various chemical reactions. One common method involves the Curtius rearrangement reaction, where this compound is reacted with diphenylphosphoryl azide and triethylamine in toluene at 110°C to form isocyanate intermediates . These intermediates can then be further reacted with amines to produce ureido derivatives.
Industrial Production Methods: Industrial production of this compound typically involves extraction from pine resin. The process begins with heating the pine resin to separate the volatile components, such as turpentine, through distillation. The remaining resin is then subjected to crystallization and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Neoabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidation due to its conjugated double bonds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which can have varied applications in different fields .
Scientific Research Applications
Neoabietic acid has garnered significant attention in scientific research due to its diverse applications:
Comparison with Similar Compounds
Neoabietic acid is part of a group of similar compounds known as abietane acids. Some of the closely related compounds include:
- Abietic acid
- Levopimaric acid
- Palustric acid
- Dehydroabietic acid
Uniqueness: this compound is unique due to its specific structural configuration and the presence of conjugated double bonds, which make it highly reactive and suitable for various chemical transformations . Its distinct biological activities and industrial applications further distinguish it from other similar compounds.
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12,16-17H,5-11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMSWPSAVZAMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859384 | |
Record name | Abieta-8(14),13(15)-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-77-2 | |
Record name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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